Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate
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Overview
Description
Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the propanoate group: Esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the naphthyridine ring.
Substitution: Nucleophilic substitution reactions could replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated naphthyridines, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents.
Chlorinated heterocycles: Compounds with similar chloro groups attached to heterocyclic rings.
Uniqueness
Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate is unique due to its specific combination of functional groups and structural features. This uniqueness could confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H21ClN2O2 |
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Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloro-3,4-dihydro-1H-2,7-naphthyridin-2-yl)propanoate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)5-7-18-6-4-11-8-13(16)17-9-12(11)10-18/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
COUUOUASGHBDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCC2=CC(=NC=C2C1)Cl |
Origin of Product |
United States |
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